molecular formula C25H27NO3 B12621371 4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide CAS No. 920270-23-1

4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B12621371
CAS No.: 920270-23-1
M. Wt: 389.5 g/mol
InChI Key: OMTRVCNDXKCHMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a hexyloxy group, and a carboxamide linkage

Preparation Methods

The synthesis of 4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Introduction of the hexyloxy group: This step involves the alkylation of the biphenyl core with a hexyloxy group using an appropriate alkylating agent.

    Formation of the carboxamide linkage: The final step involves the reaction of the hexyloxy-substituted biphenyl with 4-hydroxyaniline to form the carboxamide linkage.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, using reagents like alkyl halides or acyl chlorides to form ethers or esters.

Scientific Research Applications

4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including liquid crystals and polymers with unique optical and electronic properties.

    Pharmaceuticals: Due to its structural complexity, the compound can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Chemical Research: The compound can be used as a model system for studying various chemical reactions and mechanisms, providing insights into reaction pathways and intermediates.

Mechanism of Action

The mechanism of action of 4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl core and carboxamide linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4’-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

    4’-(Hexyloxy)-[1,1’-biphenyl]-4-carboxylic acid: This compound lacks the carboxamide linkage and has different chemical properties and applications.

    4’-(Hexyloxy)-N-(4-methoxyphenyl)[1,1’-biphenyl]-4-carboxamide:

    4’-(Hexyloxy)-N-(4-aminophenyl)[1,1’-biphenyl]-4-carboxamide: This compound has an amino group instead of a hydroxy group, which can significantly alter its chemical behavior and biological activity.

Properties

CAS No.

920270-23-1

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-N-(4-hydroxyphenyl)benzamide

InChI

InChI=1S/C25H27NO3/c1-2-3-4-5-18-29-24-16-10-20(11-17-24)19-6-8-21(9-7-19)25(28)26-22-12-14-23(27)15-13-22/h6-17,27H,2-5,18H2,1H3,(H,26,28)

InChI Key

OMTRVCNDXKCHMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.